molecular formula C21H16N4O B5522397 (5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone

(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone

Cat. No.: B5522397
M. Wt: 340.4 g/mol
InChI Key: HGTWMJBAIWDAID-UHFFFAOYSA-N
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Description

(5-anilino-1-phenyl-1H-1,2,3-triazol-4-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H16N4O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13241115 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Properties and Electrochemistry

One study focused on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives, closely related to the compound . These compounds exhibited liquid crystal behaviors and showed significant electrochemical properties due to the electron-withdrawing effect of the 1,2,3-triazoles ring, highlighting their potential in electronic and display technologies (Zhao et al., 2013).

Catalytic Hydrogenations

Another study presented the synthesis and application of Ir(I) complexes involving upper rim functionalized PTA derivatives for catalytic hydrogenations. The novel water-soluble β-phosphino alcohol derivative showcased its utility in catalysis, emphasizing the compound's potential in facilitating chemical reactions (Guerriero et al., 2011).

Structural Characterization and Synthesis

Research on the structural characterization and synthesis of closely related compounds, such as (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, provides insights into the molecular architecture and potential applications of these compounds in designing new materials and pharmaceuticals (Cao et al., 2010).

Oxidative Ring-Contractions

A study explored the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives, offering a novel method for synthesizing quinoline derivatives. This highlights the compound's relevance in synthetic organic chemistry and potential pharmaceutical applications (Karimi et al., 2015).

Fluorescent Monoazo Disperse Dyes

The synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes demonstrated the compound's utility in the development of advanced materials with potential applications in dyeing textiles and creating materials with specific optical properties (Jadhav et al., 2018).

Microwave-Assisted Synthesis

Another study presented a catalyst- and solvent-free synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement, showcasing the efficiency and environmental friendliness of synthesizing related compounds (Moreno-Fuquen et al., 2019).

Properties

IUPAC Name

(5-anilino-1-phenyltriazol-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-20(16-10-4-1-5-11-16)19-21(22-17-12-6-2-7-13-17)25(24-23-19)18-14-8-3-9-15-18/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWMJBAIWDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.